3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
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Overview
Description
3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a complex organic compound with a unique structure that includes a phthalazine ring, a carbohydrazide group, and a 3-methylbutyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carbohydrazide Group: This step involves the reaction of the phthalazine derivative with hydrazine or its derivatives.
Attachment of the 3-Methylbutyl Side Chain: This can be accomplished through alkylation reactions using suitable alkyl halides or alcohols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phthalazine ring or the carbohydrazide group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine-4,5-dione derivatives, while reduction may produce phthalazine-4-ol derivatives.
Scientific Research Applications
3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutyl Acetate: Known for its use in flavor and fragrance industries.
Phthalazine Derivatives: Various derivatives with different substituents on the phthalazine ring.
Carbohydrazide Compounds: Compounds containing the carbohydrazide group with different side chains.
Uniqueness
3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(3-methylbutyl)-4-oxophthalazine-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9(2)7-8-18-14(20)11-6-4-3-5-10(11)12(17-18)13(19)16-15/h3-6,9H,7-8,15H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODPNSMQZPNGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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